TRPV6 Inhibitory Potency: PCHPD Scaffold vs. Legacy Inhibitor 2-APB
PCHPD derivatives built on the 1-(4-phenylcyclohexyl)piperazine scaffold achieve nanomolar TRPV6 inhibition, representing an approximately 870-fold potency improvement over the legacy TRPV6 inhibitor 2-aminoethoxydiphenyl borate (2-APB). The representative PCHPD cis-22a—synthesized directly from the target scaffold—demonstrates an IC₅₀ of 82 ± 25 nM (n = 7) in whole-cell patch-clamp electrophysiology on hTRPV6-expressing HEK293 cells [1]. In contrast, 2-APB inhibits TRPV6 with an IC₅₀ of 71 μM under comparable conditions [1]. The unsubstituted parent scaffold carries the essential 4-phenylcyclohexyl pharmacophore required for this potency gain, as confirmed by the crystallographic observation that the phenylcyclohexyl group occupies the ion channel pore in the TRPV6–Br-cis-22a co-crystal structure (PDB 7D2K, 3.70 Å resolution) [2].
| Evidence Dimension | TRPV6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | cis-22a (derived from 1-(4-phenylcyclohexyl)piperazine scaffold): IC₅₀ = 82 ± 25 nM (patch-clamp, hTRPV6) |
| Comparator Or Baseline | 2-APB (non-PCHPD inhibitor): IC₅₀ = 71 μM (patch-clamp, TRPV6) |
| Quantified Difference | ~870-fold greater potency for scaffold-derived inhibitor vs. 2-APB |
| Conditions | Whole-cell patch-clamp electrophysiology; hTRPV6 transiently expressed in HEK293 cells; −74 mV holding potential; 10 mM Ca²⁺ bath solution |
Why This Matters
A scaffold that enables an 870-fold potency increase over the legacy tool compound makes this a critical starting material for TRPV6 drug discovery programs targeting cancer, bone homeostasis, and calcium-related disorders.
- [1] Bhardwaj R, Lindinger S, Neuberger A, et al. Inactivation-mimicking block of the epithelial calcium channel TRPV6. Sci Adv. 2020;6(48):eabe1508. IC₅₀ data for cis-22a (82 nM) and 2-APB (71 μM). View Source
- [2] RCSB PDB. 7D2K: Crystal structure of rat TRPV6 in complex with (4-phenylcyclohexyl)piperazine inhibitor Br-cis-22a. Deposited 2020. Resolution 3.70 Å. View Source
